

BMY 28674-d8 certificate of analysis explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BMY 28674-d8**

Cat. No.: **B564455**

[Get Quote](#)

An In-depth Guide to the Certificate of Analysis for **BMY 28674-d8**

For researchers and professionals in drug development and bioanalysis, the precision of quantitative assays is paramount. Stable isotope-labeled internal standards (SIL-IS), such as **BMY 28674-d8**, are critical tools for achieving accurate and reliable results in mass spectrometry-based studies^[1]. The Certificate of Analysis (CoA) is the essential document that guarantees the identity, purity, and quality of this standard. This guide provides a detailed breakdown of the information presented in a typical CoA for **BMY 28674-d8**, explains the underlying analytical methods, and illustrates the certification workflow.

BMY 28674-d8 is the deuterium-labeled form of BMY 28674^{[2][3][4]}. It is used as an internal standard to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection^[5]. By introducing a known quantity of the deuterated standard into a sample, one can accurately quantify the unlabeled analyte of interest, as the standard and analyte exhibit nearly identical chemical and physical properties throughout the analytical process^{[1][5]}.

Decoding the Certificate of Analysis

A Certificate of Analysis for a certified reference material (CRM) like **BMY 28674-d8** is a formal document detailing the results of comprehensive quality control testing^[6]. It provides the end-user with the necessary data to confirm that the material is suitable for its intended use^{[5][7]}.

Header and Product Information

This section provides fundamental identification details for the specific batch of the chemical.

Parameter	Example Value	Description
Product Name	BMY 28674-d8	The common name for the deuterated compound.
Catalog Number	HY-100057S ^[8]	A unique identifier assigned by the supplier for ordering.
CAS Number	1189644-16-3 ^[8]	The Chemical Abstracts Service registry number, a universal identifier.
Batch Number	M000229 ^[8]	A specific lot number, ensuring traceability of the manufactured batch.

Physical and Chemical Properties

This section summarizes the fundamental chemical properties and storage requirements.

Parameter	Example Value	Description
Molecular Formula	$C_{21}H_{23}D_8N_5O_3$ ^{[8][9]}	The elemental composition, indicating 8 deuterium (D) atoms.
Molecular Weight	409.55 g/mol ^{[8][9]}	The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms.
Appearance	White to off-white (Solid) ^[8]	A qualitative description of the physical state and color of the material.
Storage Conditions	Powder: -20°C (3 years); In solvent: -80°C (6 months) ^[8]	Critical instructions for maintaining the stability and integrity of the compound over time.

Analytical Data Summary

This is the core section of the CoA, presenting the quantitative results from key analytical tests that determine the quality of the standard.

Analytical Test	Result	Acceptance Criteria	Description
Chemical Purity (HPLC)	96.13% ^[8]	Typically $\geq 95\%$, with $>99\%$ preferred ^[5]	Measures the percentage of the desired compound relative to any non-isotopic impurities.
Isotopic Enrichment	99.4% ^[8]	Typically $\geq 98\%$ ^[5]	Quantifies the percentage of the molecule that is labeled with deuterium, ensuring minimal contribution from the unlabeled (M+0) species.

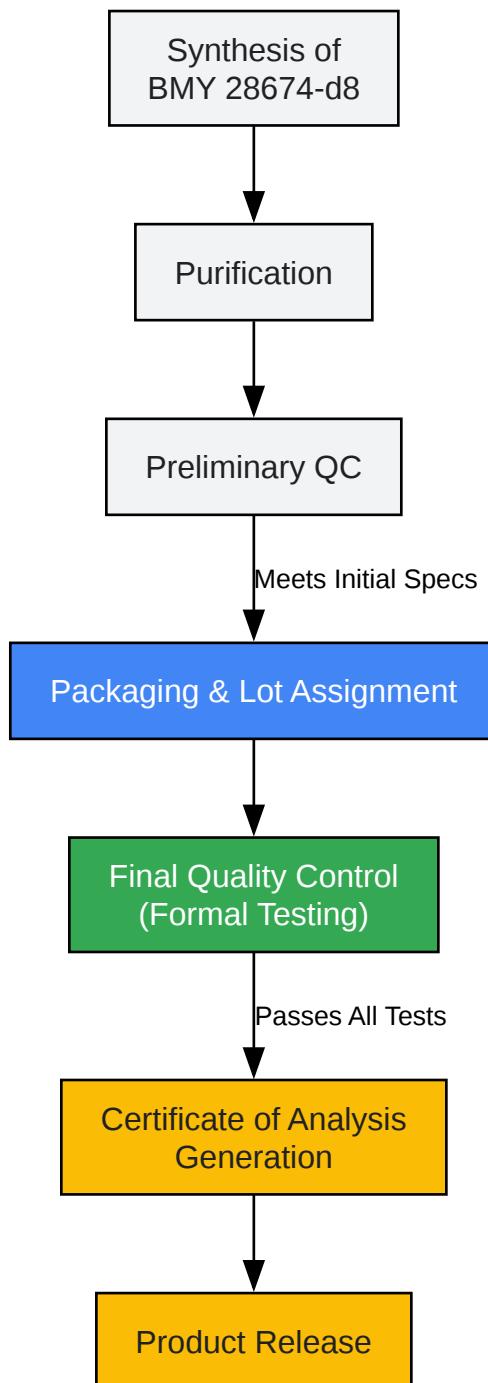
Experimental Protocols

The values presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

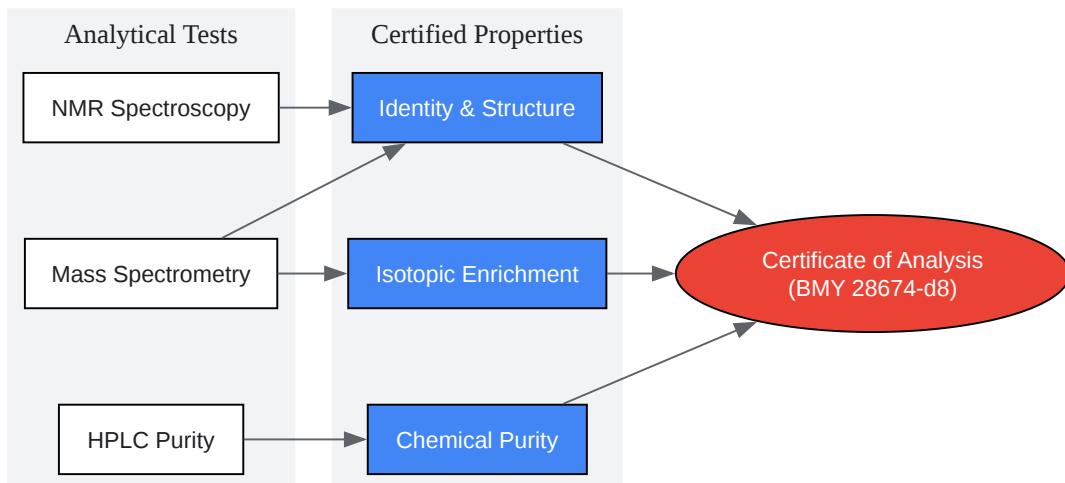
- Objective: To separate **BMY 28674-d8** from any impurities and quantify its purity based on peak area.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Methodology:

- Standard Preparation: A solution of **BMY 28674-d8** is accurately prepared in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection: UV absorbance is monitored at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
- Data Analysis: The chromatogram is analyzed to determine the area of the main peak (**BMY 28674-d8**) relative to the total area of all peaks. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100


Identity and Isotopic Enrichment by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Methodology:
 - Sample Infusion: The prepared sample solution is directly infused into the mass spectrometer's ion source or injected via an LC system.
 - Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion, $[M+H]^+$.

- Mass Analysis: The instrument scans a mass range centered around the expected m/z (mass-to-charge ratio) of the deuterated compound.
- Data Analysis:
 - Identity Confirmation: The observed m/z of the most abundant isotopic peak is compared to the theoretical m/z of **BMY 28674-d8**.
 - Isotopic Enrichment: The relative intensities of the desired deuterated peak (M+8) and the unlabeled peak (M+0) are measured. The enrichment is calculated by dividing the intensity of the desired peak by the sum of intensities of all related isotopic peaks[5].


Visualization of Workflows

The following diagrams illustrate the logical flow of the certification process and the relationship between the analytical tests.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the certification of a chemical reference standard.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship between analytical tests and certified data on a CoA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]

- 6. Certified reference materials - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [BMY 28674-d8 certificate of analysis explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564455#bmy-28674-d8-certificate-of-analysis-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com